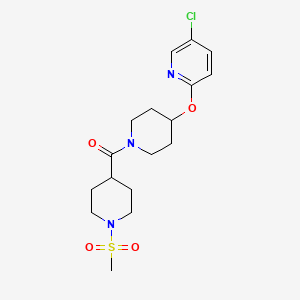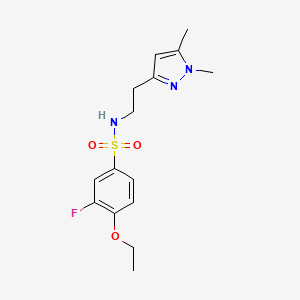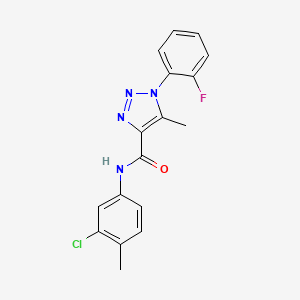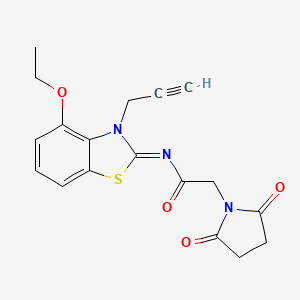
3-Methoxy-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-nitrophenol is a chemical compound with the molecular formula C7H7NO4 . It is a derivative of nitrophenol where a methoxy group is substituted at the third position .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the nitration of aniline followed by replacement of the amino group via its diazonium derivative . Another method involves the use of 5-Methyl-2-nitrophenol in the synthesis of 3-methoxy-4-nitrotoluene .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methoxy group (-OCH3) and a nitro group (-NO2) attached to it . The molecular weight of this compound is 169.14 g/mol .Chemical Reactions Analysis
The nitro group in this compound makes the benzene ring more reactive. This increased reactivity allows for electrophilic substitution reactions to occur more readily . The -OH group also has a 2,4-directing effect, meaning that incoming groups will tend to go into the 2- position (next door to the -OH group) or the 4- position (opposite the -OH group) .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 78.0 to 82.0 degrees Celsius .Aplicaciones Científicas De Investigación
1. Atmospheric Reactivity and Environmental Impacts
Methoxyphenols like 3-Methoxy-2-nitrophenol are produced from the pyrolysis of wood lignin. Research has shown that the reaction of these compounds with hydroxyl radicals results in the formation of nitroguaiacol isomers as main oxidation products. These findings suggest that nitroguaiacols, including compounds similar to this compound, can be used as tracers for biomass burning emissions in the atmosphere. This has significant environmental implications, particularly in understanding and tracking air quality and pollution sources (Lauraguais et al., 2014).
2. Synthesis and Chemical Reactions
This compound is a key component in various chemical syntheses. It is selectively nitrosated in specific reactions, and the products of these reactions are used in further chemical processes. For instance, improved procedures for the preparation of related compounds from 3-Methoxyphenol have been established, highlighting its versatility in chemical synthesis (Maleski, 1993).
3. Material Science and Coatings
In material science, this compound related compounds are studied for their potential in creating protective coatings. Electropolymerization studies involving similar methoxyphenols have been conducted to synthesize films for corrosion protection on various materials. These studies help in the development of more effective and durable coatings, especially for industrial applications (Samet et al., 2010).
4. Optical Properties
The linear and nonlinear optical properties of methoxynitrophenol isomers, including this compound, have been investigated for potential applications in photonics and optoelectronics. These studies contribute to the development of new materials with specific optical properties for use in various technological applications (Nagasawa et al., 1993).
Mecanismo De Acción
Target of Action
3-Methoxy-2-nitrophenol, an organic compound that contains a nitro group, has been shown to inhibit the growth of bacteria . The primary target of this compound is the enzyme active site in bacteria . By binding to this site, it inhibits protein synthesis, thereby preventing bacterial growth .
Mode of Action
The compound interacts with its target, the enzyme active site, by forming a complex that inhibits the normal function of the enzyme . This interaction results in the inhibition of protein synthesis, a crucial process for bacterial growth and survival .
Biochemical Pathways
It is known that the compound interferes with protein synthesis in bacteria . This disruption could affect various downstream effects, including bacterial growth and proliferation.
Pharmacokinetics
The compound’s solubility and other physical and chemical properties may influence its bioavailability .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of protein synthesis in bacteria . On a cellular level, this results in the prevention of bacterial growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of light or heat can affect the synthesis of the compound . Additionally, the compound’s effectiveness may vary depending on the specific strain of bacteria and the conditions in which they are found.
Safety and Hazards
Propiedades
IUPAC Name |
3-methoxy-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFJTCWCTWGRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2904710.png)
![2-[(2-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2904712.png)



![4-chloro-N-[2-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B2904719.png)


![3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904724.png)

![(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2904726.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2904727.png)